molecular formula C21H30O3 B15352039 8 alpha,9 alpha-Epoxyhexahydrocannabinol CAS No. 70711-55-6

8 alpha,9 alpha-Epoxyhexahydrocannabinol

Cat. No.: B15352039
CAS No.: 70711-55-6
M. Wt: 330.5 g/mol
InChI Key: VSQGBNUBIDZRPJ-QTRJSKNGSA-N
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Description

Dronabinol Epoxide: is a synthetic derivative of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This compound is of significant interest due to its potential therapeutic applications and its unique chemical properties. Dronabinol Epoxide is known for its psychoactive effects and is used in various medicinal formulations to treat conditions such as nausea and vomiting associated with chemotherapy, as well as anorexia in patients with AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dronabinol Epoxide typically involves the epoxidation of delta-9-tetrahydrocannabinol. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to introduce the epoxide group into the Δ⁹-THC molecule. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: Industrial production of Dronabinol Epoxide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of any unreacted starting materials and by-products. Techniques such as chromatography and recrystallization are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Dronabinol Epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, Dronabinol Epoxide is used as a precursor for the synthesis of various cannabinoids and their derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, Dronabinol Epoxide is studied for its interactions with cannabinoid receptors in the body. These studies help in understanding the pharmacological effects of cannabinoids and their potential therapeutic applications .

Medicine: Medically, Dronabinol Epoxide is investigated for its potential to treat conditions such as chronic pain, multiple sclerosis, and certain psychiatric disorders. Its ability to modulate the endocannabinoid system makes it a promising candidate for various therapeutic applications .

Industry: In the pharmaceutical industry, Dronabinol Epoxide is used in the development of new drugs and formulations. Its stability and reactivity make it an ideal candidate for creating more effective and targeted therapies .

Comparison with Similar Compounds

Uniqueness: Dronabinol Epoxide is unique due to its epoxide group, which imparts different chemical reactivity compared to other cannabinoids. This structural difference allows for the exploration of new chemical reactions and the development of novel therapeutic agents .

Properties

CAS No.

70711-55-6

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1R,10R,13S,15R)-9,9,13-trimethyl-5-pentyl-8,14-dioxatetracyclo[8.5.0.02,7.013,15]pentadeca-2,4,6-trien-3-ol

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-13-11-15(22)18-16(12-13)23-20(2,3)14-9-10-21(4)19(24-21)17(14)18/h11-12,14,17,19,22H,5-10H2,1-4H3/t14-,17-,19-,21+/m1/s1

InChI Key

VSQGBNUBIDZRPJ-QTRJSKNGSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]4([C@@H]3O4)C)C(OC2=C1)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C(CCC4(C3O4)C)C(OC2=C1)(C)C)O

Origin of Product

United States

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